molecular formula C22H22N6O B2448936 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941964-63-2

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2448936
CAS RN: 941964-63-2
M. Wt: 386.459
InChI Key: IVCUXDPLOWHEIV-UHFFFAOYSA-N
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Description

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
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Scientific Research Applications

Conformational Adjustments in Synthons

Research on urea and thiourea-based assemblies, specifically focusing on conformational adjustments over synthons, has shown that such compounds can undergo significant structural changes. These studies have highlighted the ability of urea derivatives to form stable self-assemblies and undergo reactions leading to complex structures. For example, conformational adjustments through carbon–nitrogen bond rotation were established, indicating potential applications in the design of molecular architectures with specific properties (Phukan & Baruah, 2016).

Synthesis of Benz[h]imidazo[1,2-c]quinazoline Ring Systems

The urea compounds derived from naphthalenecarbonitrile and isocyanate treatments have been found to undergo double cyclization, resulting in the formation of compounds with the benz[h]imidazo[1,2-c]quinazoline ring system. This indicates the potential of urea derivatives in synthesizing novel heterocyclic compounds with unique properties and applications in material science and pharmaceutical research (Petridou-Fischer & Papadopoulos, 1984).

Modification of Carbon Matrices for Adsorption

Incorporating nitrogen into carbon matrices via urea modification has shown to enhance the adsorption capacity for certain hydrocarbons, suggesting applications in environmental remediation and filtration technologies. Specifically, modified carbons exhibited increased adsorption for dibenzothiophenes, indicating the utility of urea derivatives in improving adsorbent materials for cleaner energy applications (Seredych, Hulicova‐Jurcakova, & Bandosz, 2010).

Development of Luminescent Biosensors

A urea-functionalized metal-organic framework demonstrated the capability as a dual-responsive luminescent biosensor for the detection of specific biomarkers. This indicates the potential of urea derivatives in creating sensitive and selective biosensors for health monitoring and diagnostic purposes (Lei et al., 2022).

properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-15-10-11-19(12-16(15)2)28-21(25-26-27-28)14-24-22(29)23-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCUXDPLOWHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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